molecular formula C12H15ClFN B11741419 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

Cat. No.: B11741419
M. Wt: 227.70 g/mol
InChI Key: GLKDXFUYQIVHIL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15ClFN. It is a useful research chemical, often employed in various scientific studies due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine typically involves the reaction of 4-chloro-3-fluoroaniline with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-fluorophenyl)cyclopentylmethanamine
  • 4-Chloro-4-fluorobutyrophenone
  • 1-Butanone, 4-chloro-1-(4-fluorophenyl)-

Uniqueness

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine is unique due to its specific substitution pattern on the phenyl ring and the cyclopentane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

[1-(4-chloro-3-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15ClFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

GLKDXFUYQIVHIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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